![molecular formula C24H30N2O3S B4579081 N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4579081.png)

N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide

Overview

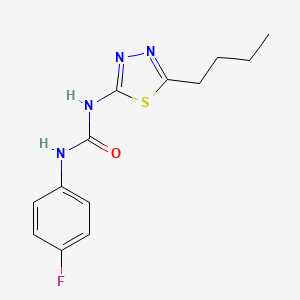

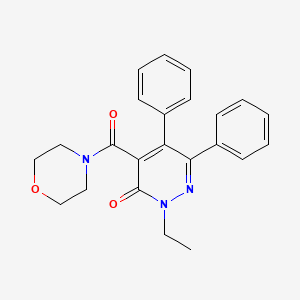

Description

Synthesis Analysis

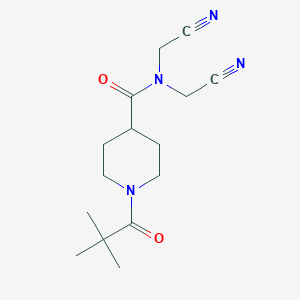

The synthesis of benzamide derivatives often involves multi-step chemical processes including condensation, acylation, and amide formation reactions. For example, Morgan et al. (1990) described the synthesis of N-substituted imidazolylbenzamides, highlighting the importance of substituent groups in achieving desired biological activities (Morgan et al., 1990). This approach could be analogous to the synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide, where specific substituents are introduced to impart unique chemical and physical properties.

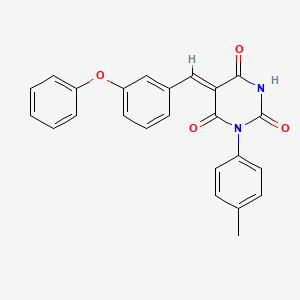

Molecular Structure Analysis

The molecular structure of benzamide derivatives significantly influences their chemical reactivity and physical properties. Luo and Huang (2004) detailed the solid-phase synthesis and crystal structure of N-p-Methylbenzyl benzamide, providing insights into the intermolecular interactions and molecular packing in the crystal lattice (Luo & Huang, 2004). Such structural analyses are critical for understanding the behavior of N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide in different environments.

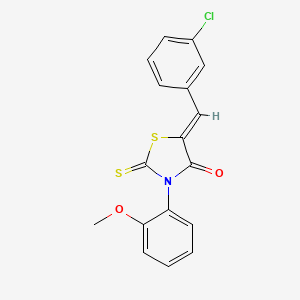

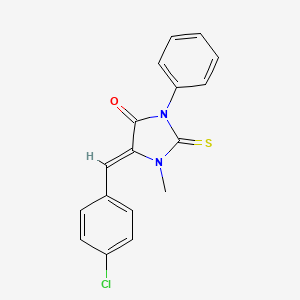

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, due to the presence of reactive amide and aromatic moieties. The chemical reactivity can be tailored through substitution at the benzene ring or the amide nitrogen, as seen in the synthesis of complex molecules with specific biological activities (Ellingboe et al., 1992).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are crucial for the compound's application in different fields, affecting its formulation, stability, and handling characteristics. Studies on similar compounds provide a basis for predicting the behavior of N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide under various conditions.

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, define their utility in chemical synthesis and other applications. The presence of the amide functional group and substituents on the aromatic ring contribute to the compound's reactivity and interaction with biological targets, as demonstrated in the synthesis and application of various benzamide derivatives (Cioffi et al., 2013; Cioffi et al., 2016).

Scientific Research Applications

Cardiac Electrophysiological Activity

Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, closely related to the target compound, has shown that these compounds exhibit cardiac electrophysiological activity similar to potent selective class III agents. These findings suggest potential applications in developing treatments for cardiac arrhythmias (Morgan et al., 1990).

Novel Insecticides

Flubendiamide, which shares a similar sulfonamide functional group with the target compound, has been identified as a novel class of insecticide with a unique chemical structure. Its high efficacy against lepidopterous pests, including resistant strains, and its safety for non-target organisms, point towards its application in integrated pest management programs (Tohnishi et al., 2005).

Biological Activity Against Microorganisms

Studies on derivatives of arylamides, similar to the target compound, have shown biological activity against bacteria and fungi. These compounds have been evaluated for their bactericidal and fungicidal activities, suggesting their potential use in developing new antimicrobial agents (Konovalova et al., 2021).

Anticonvulsant Activity

Research on 4-aminobenzamides, which are structurally related to the target compound, has revealed anticonvulsant effects. These compounds have been evaluated against seizures induced by electroshock and pentylenetetrazole, indicating their potential as anticonvulsant agents (Clark et al., 1984).

Inhibition of Carbonic Anhydrases

Aromatic sulfonamide inhibitors, which share a functional group with the target compound, have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. These inhibitors exhibit nanomolar inhibitory concentrations, suggesting their potential application in treating conditions associated with altered carbonic anhydrase activity (Supuran et al., 2013).

Solid-State Structures

Studies on the solid-state structures of compounds like glibenclamide, which share structural features with the target compound, provide insights into their conformation and stability. Understanding these aspects is crucial for the development of pharmaceuticals and materials (Sanz et al., 2012).

properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-4-[(2-methylphenyl)methyl-methylsulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O3S/c1-19-8-6-7-11-22(19)18-26(30(2,28)29)23-14-12-21(13-15-23)24(27)25-17-16-20-9-4-3-5-10-20/h6-9,11-15H,3-5,10,16-18H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTYLSXVJDNQNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)NCCC3=CCCCC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(phenylthio)ethyl]-2-naphthalenesulfonamide](/img/structure/B4578999.png)

![N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-1-naphthylurea](/img/structure/B4579010.png)

![4-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine](/img/structure/B4579046.png)

![4-(4-chlorobenzyl)-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4579058.png)

![N-(4-bromo-3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4579068.png)

![3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B4579089.png)

![2-{[5,6-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B4579096.png)

![2-nitro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4579101.png)